tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring with a Boc (tert-butoxycarbonyl) protecting group and a 5-fluoropyridin-3-yl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQUCHOPSPBGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Chemical Formula : C15H21FN2O2
- Molecular Weight : 295.35 g/mol
- CAS Number : 1779131-33-7
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The compound has shown promise as a selective antagonist or modulator of these receptors, which are crucial in the treatment of various psychiatric and neurological disorders.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Serotonergic Activity | Exhibits affinity for serotonin receptors, influencing mood and anxiety levels. |
| Dopaminergic Activity | Modulates dopamine receptor activity, potentially affecting reward pathways and motor control. |
| Antidepressant Potential | Preliminary studies suggest efficacy in models of depression, possibly through serotonergic pathways. |
| Neuroprotective Effects | May protect against neurodegenerative processes by modulating inflammatory responses in neural tissues. |
1. Antidepressant Effects
A study published in MDPI investigated the effects of similar piperazine derivatives on mood disorders. The findings indicated that compounds with structural similarities to this compound demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonergic activity .
2. Neuroprotection
Research has shown that piperazine derivatives can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies indicated that such compounds could lower levels of pro-inflammatory cytokines like TNF-alpha and IL-6, which are implicated in neurodegenerative diseases .
3. Pharmacokinetics and Bioavailability
A pharmacokinetic study highlighted the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results suggested favorable bioavailability profiles, making it a candidate for further development as a therapeutic agent .
Scientific Research Applications
Drug Development
tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of targeted therapies for cancer treatment. It is particularly relevant in the development of drugs that target specific pathways involved in tumor growth.
Key Drugs Derived from this compound :
| Drug Name | Target Disease | Mechanism of Action |
|---|---|---|
| Palbociclib | ER-positive breast cancer | CDK4/6 inhibitor that prevents cell cycle progression |
| Ribociclib | ER-positive breast cancer | Similar to Palbociclib, inhibits CDK4/6 |
Both Palbociclib and Ribociclib are notable examples where this compound serves as a key intermediate, allowing for the synthesis of effective treatments against hormone receptor-positive breast cancer .
Synthesis Processes
The synthesis of this compound typically involves several steps, including:
- Formation of Piperazine Derivative : The initial step often involves the reaction of piperazine derivatives with fluorinated pyridine compounds.
- Carboxylation : This step introduces the carboxylic acid functionality, which is crucial for the biological activity of the final compound.
A common synthetic route includes using tert-butyl chloroformate to protect the amine group during the reaction with pyridine derivatives, followed by deprotection to yield the desired product .
Clinical Trials
Clinical studies have demonstrated the efficacy of drugs synthesized using this compound as intermediates. For instance:
- Palbociclib (Ibrance) : In clinical trials, Palbociclib showed significant improvements in progression-free survival in patients with ER-positive breast cancer when combined with letrozole or other hormonal therapies .
Research Findings
Research has highlighted that modifications to the piperazine ring and fluorinated pyridine moiety can enhance selectivity and potency against specific cancer cell lines. Studies indicate that fluorination can improve binding affinity to target proteins involved in cell cycle regulation, thus increasing therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in the pyridine ring’s substitution pattern, fluorination position, and additional functional groups. These modifications influence reactivity, solubility, and biological activity.
Key Observations :
- Fluorine Position : 5-Fluoropyridin-3-yl derivatives (as in the target compound) may exhibit distinct electronic effects compared to 6-fluoro isomers (e.g., altered hydrogen-bonding capacity or metabolic stability) .
- Functional Groups: Cyano (CN) or bromo (Br) groups enhance reactivity for further derivatization (e.g., Suzuki coupling) . Amino groups (e.g., in benzyl analogs) enable conjugation with carboxylic acids or carbonyls .
Physicochemical Properties
- LogP: Fluorinated pyridine analogs (e.g., 5-F or 6-F) exhibit lower LogP (~2.5–3.0) compared to non-fluorinated derivatives, enhancing water solubility .
- TPSA (Topological Polar Surface Area) : Piperazine derivatives with polar substituents (e.g., CN, NH₂) show higher TPSA (>60 Ų), improving membrane permeability for CNS-targeting drugs .
Preparation Methods
Palladium-Catalyzed Coupling with Piperazine-BOC
One common method is the nucleophilic aromatic substitution or palladium-catalyzed amination of halogenated fluoropyridines with tert-butyl piperazine-1-carboxylate.
-
- Starting material: 2-chloro-5-fluoropyridine or 3-chloro-5-fluoropyridine.
- Nucleophile: Piperazine-1-carboxylic acid tert-butyl ester.
- Base: Potassium carbonate or potassium hydrogencarbonate.
- Solvent: N,N-Dimethylformamide (DMF).
- Catalyst: Copper diacetate or palladium complexes.
- Temperature: 70–100 °C.
- Reaction time: 3–16 hours.
-
- The halogenated fluoropyridine and piperazine-BOC are dissolved in DMF.
- Base and catalyst are added, and the mixture is stirred at elevated temperature.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- Organic layers are washed, dried, and concentrated.
- Purification by flash chromatography yields the desired product.
Yield: Typically moderate to high (40–80%) depending on substrate and catalyst efficiency.
| Parameter | Value |
|---|---|
| Starting halopyridine | 2-chloro-5-fluoropyridine |
| Piperazine derivative | Piperazine-1-carboxylic acid tert-butyl ester |
| Catalyst | Cu(OAc)2·2H2O or Pd-based catalyst |
| Base | K2CO3 or KHCO3 |
| Solvent | DMF |
| Temperature | 85–100 °C |
| Time | 3–16 h |
| Yield | 40–80% |
This method is adapted from analogous syntheses of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate and related compounds, substituting the nitro group with fluorine.
Photocatalytic Amination Using Acridine Salt Catalysts
A novel, environmentally friendly method involves visible-light photocatalysis to achieve direct amination of aminopyridines with piperazine-BOC.
-
- 2-Aminopyridine or fluorinated analog.
- Piperazine-1-tert-butyl formate.
- Photocatalyst: Acridine salt.
- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide.
- Solvent: Anhydrous dichloroethane.
- Atmosphere: Oxygen.
- Light source: Blue LED.
- Reaction time: 10 hours.
- Temperature: Ambient.
-
- Mix aminopyridine, piperazine-BOC formate, acridine salt, and oxidant in dichloroethane.
- Replace atmosphere with oxygen three times.
- Irradiate with blue LED for 10 hours.
- After reaction, remove solvent and purify by column chromatography.
Yield: High, reported up to 95%.
-
- Avoids use of heavy metals.
- Mild reaction conditions.
- High selectivity and yield.
- Environmentally benign.
| Parameter | Value |
|---|---|
| Starting materials | 2-aminopyridine, piperazine-1-tert-butyl formate |
| Photocatalyst | Acridine salt |
| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide |
| Solvent | Anhydrous dichloroethane |
| Atmosphere | Oxygen |
| Light source | Blue LED |
| Time | 10 h |
| Yield | 95% |
This method is described in patent CN108558792B and related literature.
Comparative Summary of Preparation Methods
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Palladium/Copper-catalyzed | Cu(OAc)2, K2CO3, DMF, 85-100 °C | 3–16 h | 40–80 | Established, scalable | Requires metal catalysts, high temp |
| Photocatalytic (Acridine) | Acridine salt, O2, blue LED, DCE | 10 h | 95 | Mild, metal-free, high yield | Requires light source, longer time |
| Iodination + Coupling | KI, KIO3, H2SO4, ligand, catalyst | 2–4 h (coupling) | Not specified | Regioselective, scalable | Multi-step, handling acids |
Research Findings and Notes
- The photocatalytic method using acridine salt and visible light represents a significant advancement in green chemistry for this compound class, providing high yields and avoiding heavy metals.
- The palladium/copper catalyzed methods are well-established and versatile but involve harsher conditions and metal residues that may require removal.
- The iodination approach offers regioselectivity and potential for industrial application but involves handling corrosive reagents and multiple steps.
- No direct literature was found specifically for the fluorinated 5-position pyridine derivative; however, analogous methods for 5-nitro and 6-amino pyridine derivatives provide a reliable synthetic blueprint adaptable for fluorinated substrates.
- Purification typically involves extraction and flash chromatography using mixtures of methanol, dichloromethane, or ethyl acetate.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and a fluoropyridinyl derivative. Key parameters include:
- Solvent Choice : 1,4-Dioxane is commonly used due to its high boiling point and compatibility with nucleophilic reactions .
- Base Selection : Potassium carbonate (K₂CO₃) facilitates deprotonation and improves reaction efficiency, with yields reaching 78–88% under reflux conditions (110°C, 4–12 hours) .
- Microwave-Assisted Synthesis : For advanced optimization, microwave irradiation (100°C, 3 hours) with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enhances coupling reactions, achieving 91% yield in Suzuki-Miyaura reactions .
Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) ensures high purity .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns. For example, tert-butyl protons appear as singlets at δ 1.46 ppm, while fluoropyridinyl protons show distinct splitting patterns .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 372.2) and detects impurities .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in derivatives (e.g., triclinic crystal system with α = 88.852°) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and safety goggles are mandatory due to potential irritant properties .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis.
- Emergency Measures : Ensure access to eyewash stations and chemical showers .
Advanced Research Questions
Q. How can computational methods improve the design of fluoropyridinyl-piperazine derivatives?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways, reducing trial-and-error experimentation .
- Solvent Effects : Molecular dynamics simulations model solvent interactions to select optimal reaction media. For example, dioxane’s polarity aligns with SNAr mechanisms for fluoropyridinyl substitution .
- Machine Learning : Training models on reaction databases (e.g., yields, substituent effects) identifies conditions for regioselective fluorination .
Q. How can contradictions in reaction yields between analogous bromo- and fluoropyridinyl derivatives be resolved?
- Methodological Answer :
- Electrophilicity Analysis : Fluorine’s electron-withdrawing effect reduces pyridinyl electrophilicity compared to bromo analogs, requiring harsher conditions (e.g., higher temperatures or stronger bases) .
- Catalyst Screening : Palladium/copper bimetallic systems enhance cross-coupling efficiency for less-reactive substrates .
- Byproduct Profiling : LCMS and NMR track side products (e.g., dehalogenation or dimerization), guiding solvent/base adjustments .
Q. What strategies address low regioselectivity in fluoropyridinyl substitution reactions?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., Boc-protected piperazine) to steer substitution to the 3-position of pyridine .
- Protecting Group Manipulation : Temporary protection of the piperazine nitrogen with tert-butoxycarbonyl (Boc) prevents unwanted side reactions .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
